7-benzyl-4-[(4-isopropylphenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-4-[(4-isopropylphenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a synthetic organic compound belonging to the pyrrolopyrimidine class. This compound is characterized by its complex structure, which includes a benzyl group, an isopropylphenyl sulfanyl group, and two methyl groups attached to a pyrrolopyrimidine core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-4-[(4-isopropylphenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system. Reagents such as formamide and suitable aldehydes or ketones are often used under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a benzylation reaction, typically using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Isopropylphenyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with 4-isopropylthiophenol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the sulfanyl group, potentially leading to the formation of dihydropyrimidines or thiols.
Substitution: The benzyl and isopropylphenyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Benzyl halides, isopropylthiophenol, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydropyrimidines, thiols.
Substitution Products: Various substituted derivatives depending on the specific reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 7-benzyl-4-[(4-isopropylphenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. It is often studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 7-benzyl-4-[(4-isopropylphenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
- 7-Benzyl-4-[(4-ethylphenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
- 7-Benzyl-4-[(4-tert-butylphenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
The uniqueness of 7-benzyl-4-[(4-isopropylphenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropylphenyl sulfanyl group, in particular, influences its reactivity and interaction with biological targets, differentiating it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
7-benzyl-5,6-dimethyl-4-(4-propan-2-ylphenyl)sulfanylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3S/c1-16(2)20-10-12-21(13-11-20)28-24-22-17(3)18(4)27(23(22)25-15-26-24)14-19-8-6-5-7-9-19/h5-13,15-16H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPRGPXBMTUVTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C(=NC=N2)SC3=CC=C(C=C3)C(C)C)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.